N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. Classified as an acetamide, this compound integrates a diazatricyclo framework and a fluorinated aromatic ring, which may enhance its biological activity. The compound's molecular formula is with a molecular weight of approximately 471.53 g/mol .
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide likely involves multiple steps utilizing various reagents and conditions.
Methods:
Technical details regarding specific protocols can be found in organic chemistry literature and databases.
The molecular structure of N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can be described through its molecular formula and structural representation.
Key Data:
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C53
.This structure includes a complex arrangement of rings and functional groups that contribute to its chemical properties.
The reactivity of N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can be explored through various chemical reactions.
Potential Reactions:
Technical details regarding these reactions would require access to experimental data and specific reaction conditions.
The mechanism of action for N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is likely linked to its interaction with biological targets such as enzymes or receptors.
Process Overview:
The physical and chemical properties of N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide are crucial for assessing its usability in scientific applications.
Key Properties:
N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-y}acetamide has potential applications in various fields:
Further exploration in medicinal chemistry literature will reveal more about its specific applications and efficacy in clinical settings .
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7